molecular formula C9H19NO2 B12275815 (S)-tert-Butyl 3-(methylamino)butanoate

(S)-tert-Butyl 3-(methylamino)butanoate

Cat. No.: B12275815
M. Wt: 173.25 g/mol
InChI Key: SEWLXVPMNZROPH-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 3-(methylamino)butanoate is a chemical compound with the molecular formula C9H19NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(methylamino)butanoate typically involves the reaction of tert-butyl 3-bromobutanoate with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The tert-butyl group serves as a protecting group, which can be removed later in the synthesis process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(methylamino)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(methylamino)butanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biological processes such as signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(methylamino)butanoate: The non-chiral version of the compound.

    tert-Butyl 3-(amino)butanoate: Lacks the methyl group on the amino moiety.

    tert-Butyl 3-(ethylamino)butanoate: Contains an ethyl group instead of a methyl group.

Uniqueness

(S)-tert-Butyl 3-(methylamino)butanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl (3S)-3-(methylamino)butanoate

InChI

InChI=1S/C9H19NO2/c1-7(10-5)6-8(11)12-9(2,3)4/h7,10H,6H2,1-5H3/t7-/m0/s1

InChI Key

SEWLXVPMNZROPH-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)OC(C)(C)C)NC

Canonical SMILES

CC(CC(=O)OC(C)(C)C)NC

Origin of Product

United States

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